Ethyl 4-(isoquinolin-1-ylsulfanyl)-3-oxobutanoate
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Overview
Description
Ethyl 4-(isoquinolin-1-ylsulfanyl)-3-oxobutanoate is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(isoquinolin-1-ylsulfanyl)-3-oxobutanoate typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiols or disulfides as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(isoquinolin-1-ylsulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrated or halogenated isoquinoline derivatives
Scientific Research Applications
Ethyl 4-(isoquinolin-1-ylsulfanyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(isoquinolin-1-ylsulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The sulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a simpler structure but similar biological activities.
Ethyl 4-(quinolin-1-ylsulfanyl)-3-oxobutanoate: A closely related compound with a quinoline moiety instead of isoquinoline.
Ethyl 4-(benzothiazol-2-ylsulfanyl)-3-oxobutanoate: Another similar compound with a benzothiazole moiety.
Uniqueness
Ethyl 4-(isoquinolin-1-ylsulfanyl)-3-oxobutanoate is unique due to the presence of the isoquinoline moiety, which imparts distinct biological activities and chemical reactivity. The combination of the isoquinoline and sulfanyl groups enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C15H15NO3S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 4-isoquinolin-1-ylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C15H15NO3S/c1-2-19-14(18)9-12(17)10-20-15-13-6-4-3-5-11(13)7-8-16-15/h3-8H,2,9-10H2,1H3 |
InChI Key |
ILJFBGOLKIRTFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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